molecular formula C12H12N4O B009117 4-Methyl-2-phenylpyrimidine-5-carbohydrazide CAS No. 100517-70-2

4-Methyl-2-phenylpyrimidine-5-carbohydrazide

Cat. No.: B009117
CAS No.: 100517-70-2
M. Wt: 228.25 g/mol
InChI Key: YMKFWAHMWXBBLI-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylpyrimidine-5-carbohydrazide is a valuable pyrimidine derivative intended for research and development use in pharmaceutical and medicinal chemistry. Pyrimidine scaffolds are of significant interest in drug discovery due to their wide range of pharmacological activities . Specifically, various dihydropyrimidine and phenylpyrimidine analogs have been documented to exhibit notable anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) . The carbohydrazide functional group in this compound makes it a versatile intermediate for further chemical synthesis. It can be cyclized to form novel heterocyclic systems, such as 1,3,4-oxadiazole rings, which are privileged structures in the design of new bioactive molecules with potential anti-inflammatory effects . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic agents aimed at inflammatory pathways . This product is provided "For Research Use Only" and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-2-phenylpyrimidine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-10(12(17)16-13)7-14-11(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKFWAHMWXBBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380145
Record name 4-Methyl-2-phenylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100517-70-2
Record name 4-Methyl-2-phenylpyrimidine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methyl-2-phenylpyrimidine-5-carbohydrazide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection, anti-inflammatory responses, and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

This compound is characterized by its unique structure, which includes a pyrimidine ring substituted at the 2-position with a phenyl group and a hydrazide functional group at the 5-position. This configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Signaling : The compound has been shown to induce calcium transients in neuronal cultures, primarily through the IP3 receptor pathway, which is integral to synaptic transmission and plasticity.
  • Neuroprotection : It exhibits neuroprotective effects by modulating apoptosis-related pathways, specifically influencing the expression of bcl-2 and bax genes.
  • Anti-inflammatory Activity : Research indicates that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. It has demonstrated significant in vitro anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs .

1. Neuroprotective Effects

Studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. It enhances synaptic transmission and promotes neuronal survival under stress conditions.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties through various assays:

Compound IC50 (μM) Target
This compound28.39 ± 0.03COX-1
This compound23.8 ± 0.20COX-2

These results indicate that the compound effectively suppresses inflammation by inhibiting key enzymes involved in the inflammatory response .

3. Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against various human cancer cell lines, including:

Cell Line IC50 (μM)
HepG2 (Liver)Not reported
MDA MB 231 (Breast)Not reported
A549 (Lung)Not reported
U87MG (Glioblastoma)Not reported

Although specific IC50 values were not provided for all cell lines, preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Alzheimer's Disease Model : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory functions and reduced neurodegeneration markers.
  • Inflammatory Response : In carrageenan-induced paw edema models, the compound demonstrated significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that pyrimidine derivatives, including 4-methyl-2-phenylpyrimidine-5-carbohydrazide, exhibit significant anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response.

Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundCOX-2 Inhibition (IC50)iNOS Inhibition (IC50)
This compoundTBDTBD
Celecoxib0.04 μmol-
Indomethacin9.17 μmol-

Note: TBD = To Be Determined from further studies.

Research has shown that derivatives of pyrimidines can significantly reduce the expression of inflammatory cytokines and chemokines in vitro and in vivo models, demonstrating their potential as therapeutic agents for inflammatory diseases .

Anticancer Potential

The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting its potential use as an antitumor agent. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)TBD
4-Methyl-2-phenylpyrimidineA549 (Lung)TBD
CisplatinA549 (Lung)5

Preliminary studies indicate that this compound may inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and apoptosis .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Table 3: Synthesis Pathways for Pyrimidine Derivatives

StepReactantsConditions
CondensationHydrazone + PyrimidineEthanol, reflux
CyclizationIntermediate productsAcidic conditions

Studies have suggested that modifications at specific positions on the pyrimidine ring can significantly influence the compound's biological activity, emphasizing the importance of SAR in drug development .

In Vivo Studies

A recent study evaluated the anti-inflammatory effects of various pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that compounds similar to this compound exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin.

Chemical Reactions Analysis

Nucleophilic Substitution

The carbohydrazide group reacts with nucleophiles to form amides or hydrazones:

  • Reaction with aldehydes : Condensation with aromatic aldehydes forms hydrazones (e.g., benzaldehyde derivatives) .
  • Reaction with amines : Substitution with primary/secondary amines yields substituted hydrazides .

Table 2: Nucleophilic Substitution Outcomes

NucleophileProduct TypeYieldCitation
BenzaldehydeAromatic hydrazone75–85%
AnilineArylhydrazide60–70%

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocycles:

  • Oxadiazole formation : Reaction with β-diketones (e.g., acetylacetone) under reflux conditions forms 1,3,4-oxadiazole derivatives .
  • Thiazole formation : Condensation with sulfur-containing reagents (e.g., thiosemicarbazide) yields thiazole hybrids .

Table 3: Cyclization Products

ReactantProductYieldCitation
AcetylacetonePyrimidine-oxadiazole hybrid80%
ThiosemicarbazidePyrimidine-thiazole hybrid70%

Conformational Analysis

NMR studies reveal two conformational states (syn/anti) due to restricted rotation around the C-N bond . This property impacts reactivity and biological activity.

Table 4: Conformer-Dependent Reactivity

ConformerReactivityCitation
SynFavorable for nucleophilic attack
AntiStabilizes amide bonds

Mechanistic Insights

  • Nucleophilic attack : The hydrazide group’s lone pair facilitates substitution at the carbonyl carbon .
  • Electron-withdrawing effects : Pyrimidine’s electron-deficient nature stabilizes intermediates during cyclization .

Scheme 1: Mechanism of Oxadiazole Formation

text
Pyrimidine-5-carbohydrazide + β-diketone → [Intermediate: linear amidine] → Pyrimidine-oxadiazole hybrid

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidine-5-carbohydrazides

The following table compares 4-methyl-2-phenylpyrimidine-5-carbohydrazide (11a) with analogs synthesized in the same study :

Compound R4 (Position 4) R2 (Position 2) Core Structure Key Applications
11a Methyl Phenyl Pyrimidine-5-carbohydrazide N-acylhydrazone synthesis
11b Ethyl Phenyl Pyrimidine-5-carbohydrazide Not reported in evidence
11c H Phenyl Pyrimidine-5-carbohydrazide Not reported in evidence
11d H Biphenyl-3-methyl Biphenyl-4-carbohydrazide Not reported in evidence

Key Observations :

  • Synthetic Precursors : 11a is derived from ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (4a), while 11b originates from its ethyl analog (4b) .
  • Reactivity: 11a reacts efficiently with aromatic aldehydes to form hydrazones, as demonstrated by the high yield (99%) of compound 1 .

Comparison with Non-Carbohydrazide Pyrimidine Derivatives

Several pyrimidine derivatives with alternative functional groups or cores are noted in the evidence:

Pyrimidine-5-carbonitriles ()
  • Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (mp 242–243°C) .
  • Comparison : The carbonitrile group introduces polarity, contrasting with the carbohydrazide’s hydrazide moiety. This affects solubility and biological target interactions.
Pyrimidine Aldehydes and Carboxylic Acids ()
  • Examples: 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde (CAS: 33097-11-9) . 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 771-81-3) .
  • Comparison : These compounds lack the hydrazide functionality but share the pyrimidine scaffold. The aldehyde/carboxylic acid groups enable different reactivity (e.g., Schiff base formation vs. amide coupling).

Preparation Methods

Synthesis of Methyl Ester Precursor

The ester precursor is typically synthesized via cyclocondensation reactions. For instance, β-keto esters react with urea or thiourea derivatives under acidic conditions to form the pyrimidine ring. In one protocol, 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile undergoes S-alkylation with ethyl chloroacetate in ethanol containing sodium acetate, yielding intermediate thienopyrimidine esters. While this method specifically produces thienopyrimidines, analogous approaches using non-sulfur-containing precursors can generate the desired pyrimidine backbone.

Hydrazine-Mediated Conversion

The methyl ester intermediate is refluxed with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide functionality. Key experimental parameters include:

ParameterValue
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Hydrazine Ratio3–5 equivalents

Characterization by ¹H-NMR confirms the reaction’s success: the disappearance of the ester’s methoxy singlet (~3.8–4.0 ppm) and the emergence of hydrazide NH₂ signals (4.2–4.3 ppm, broad) and NH protons (8.2–9.3 ppm). Infrared spectroscopy further validates the transformation, with carbonyl (C=O) stretches shifting from ~1700 cm⁻¹ (ester) to ~1650 cm⁻¹ (hydrazide).

Cyclization of Thienopyrimidine Intermediates

Although less direct, thienopyrimidine derivatives serve as viable intermediates for synthesizing the target compound. This route exploits the reactivity of fused heterocycles to introduce hydrazide groups.

Formation of Thienopyrimidine Esters

As detailed in, 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile reacts with ethyl chloroacetate in ethanol under sodium acetate catalysis. The resulting S-alkylated product undergoes cyclization in sodium ethoxide to form thieno[2,3-d]pyrimidine esters. While this method yields thienopyrimidines, substituting the sulfur-containing reagent with oxygen-based analogs could theoretically produce the non-fused pyrimidine scaffold required for this compound.

Hydrazide Functionalization

The thienopyrimidine ester intermediate is treated with hydrazine hydrate under reflux, analogous to the method in Section 1.2. For example, compound 4a (5-carbethoxy-4-methyl-2-phenylthieno[2,3-d]pyrimidine) reacts with hydrazine to yield 5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-2-carbohydrazide. Adapting this protocol to non-thieno systems would involve similar hydrazinolysis conditions but remains speculative without explicit literature support.

Mitsunobu Coupling and Subsequent Modifications

Mitsunobu reactions offer an alternative pathway for introducing ether or ester groups into pyrimidine systems, which can later be converted to hydrazides.

Etherification of Pyrimidinones

In, methyl 2,4-dioxo-4-phenylbutanoate reacts with urea to form 2-hydroxy-6-phenylpyrimidine-4-carboxylate. A Mitsunobu coupling with benzyl or allyl alcohols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine introduces alkoxy groups. While this study focuses on 2-hydroxypyrimidines, replacing the hydroxyl group with a methyl ester could enable subsequent hydrazide formation.

Saponification and Hydrazide Formation

The Mitsunobu-derived ethers are saponified to carboxylic acids using aqueous NaOH or LiOH. For instance, 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid is reacted with hydrazine hydrate in the presence of coupling agents like TBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate). This method, though indirect, highlights the versatility of pyrimidine carboxylates in forming hydrazides.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (DMSO-d₆) : Signals at δ 2.4 ppm (s, 3H, CH₃), 7.4–8.1 ppm (m, 5H, Ph), and 9.3 ppm (s, 1H, NH) confirm the hydrazide structure.

  • ¹³C-NMR : Peaks at δ 168.8 ppm (C=O), 158.0 ppm (C=N), and 127–136 ppm (aromatic carbons) align with the expected electronic environment.

Infrared Spectroscopy

Strong absorptions at 3300–3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1575 cm⁻¹ (C=N) provide further structural validation.

Mass Spectrometry

ESI-MS analysis reveals a molecular ion peak at m/z 229.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₂N₄O.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Hydrazinolysis75–85>95Simplicity, high scalabilityRequires ester precursor synthesis
Thienopyrimidine Route60–7090–95Novel heterocyclic byproductsMulti-step, low atom economy
Mitsunobu Coupling40–5085–90Introduces diverse substituentsCostly reagents, complex optimization

Challenges and Optimization Strategies

Purification Difficulties

Hydrazide derivatives often require column chromatography due to polar byproducts. Switching to recrystallization from ethanol/water mixtures improves scalability.

Side Reactions

Excess hydrazine can lead to over-substitution or ring-opening. Controlled stoichiometry (3–4 equivalents) and shorter reaction times mitigate this .

Q & A

Q. What are the standard synthetic routes for 4-Methyl-2-phenylpyrimidine-5-carbohydrazide?

A common method involves refluxing ethyl 2-(substituted-amino)-4-phenylpyrimidine-5-carboxylate derivatives with 80% hydrazine hydrate for 6 hours, followed by recrystallization from ethanol. Yields (~66%) depend on reaction time, stoichiometry, and purity of precursors. Monitoring via TLC and optimizing solvent ratios (e.g., ethanol/water mixtures) can improve efficiency . Similar protocols are used for analogous carbohydrazides, emphasizing the role of hydrazine in nucleophilic acyl substitution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Detects functional groups like C=O (1628 cm⁻¹) and NH₂ (3285 cm⁻¹).
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH₂ (δ ~4.5 ppm in DMSO-d₆).
  • 13C NMR : Confirms carbonyl (C=O, ~165 ppm) and pyrimidine ring carbons. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. How is the purity of synthesized batches validated?

Purity is assessed via melting point consistency (e.g., 294–295°C) and chromatographic methods (HPLC/GC). Recrystallization from ethanol reduces impurities, while elemental analysis (C, H, N) verifies stoichiometric ratios .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculates parameters like absolute electronegativity (χ) and hardness (η) using ionization potential (I) and electron affinity (A):

χ=I+A2,η=IA2\chi = \frac{I + A}{2}, \quad \eta = \frac{I - A}{2}

These values correlate with reactivity in hydrogen-bonding or charge-transfer interactions. Software like Gaussian or ORCA implements these models .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding via WinGX visualization, ensuring bond lengths (e.g., N–H⋯O) align with literature (1.8–2.2 Å).
  • Cross-check with spectroscopic data to address discrepancies in torsional angles or occupancy ratios .

Q. How are biological activities (e.g., antibacterial) evaluated methodologically?

  • In vitro assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution (MIC determination).
  • DNA binding studies : UV-Vis titration and fluorescence quenching assess intercalation or groove-binding modes. Scatchard plots quantify binding constants (Kₐ) .
  • Docking simulations : AutoDock Vina or Schrödinger models ligand-enzyme interactions (e.g., acetylcholinesterase), prioritizing poses with low RMSD and high Gibbs free energy scores .

Q. How to optimize synthetic yields for scale-up?

  • Reaction kinetics : Vary temperature (60–100°C) and solvent polarity (ethanol vs. DMF) to accelerate hydrazide formation.
  • Catalysis : Acidic (e.g., acetic acid) or basic conditions modulate reaction rates.
  • Workup : Use Soxhlet extraction for efficient product isolation. Pilot batches achieving >70% yield are feasible with process refinement .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational spectral data?

  • Case : Observed NMR shifts deviating from DFT-predicted values.
  • Resolution : Re-examine solvent effects (DMSO vs. gas-phase models) and conformational flexibility. Empirical corrections (e.g., scaling factors for IR frequencies) improve alignment .

Q. Conflicting bioactivity results across studies: What factors contribute?

  • Strain variability : B. subtilis may show higher sensitivity due to cell wall permeability.
  • Assay conditions : Nutrient broth composition affects MIC values.
  • Compound stability : Hydrazides degrade under prolonged light exposure; use amber vials and fresh solutions .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Computational chemistry : Gaussian (DFT), AutoDock (molecular docking) .
  • Data analysis : WinGX for crystallographic visualization; MestReNova for NMR processing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-phenylpyrimidine-5-carbohydrazide
Reactant of Route 2
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4-Methyl-2-phenylpyrimidine-5-carbohydrazide

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